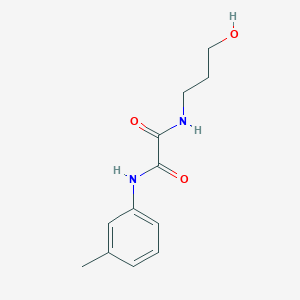

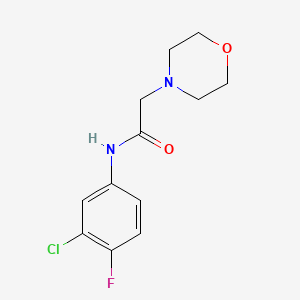

Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would typically include the compound’s systematic chemical name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials, including the specific reagents and conditions required for each step.Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound.Chemical Reactions Analysis

This would involve discussing the chemical reactions that the compound can undergo, including the conditions required for these reactions and the products that are formed.Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Catalysis

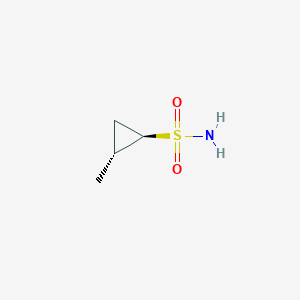

One area of application is in the field of asymmetric synthesis. For instance, Lou et al. (2013) developed a concise and efficient method for synthesizing sulfonamide and ethyl ester derivatives with high enantiomeric excess, which are crucial intermediates in the preparation of potent HCV NS3 protease inhibitors. This method significantly enhances the robustness of asymmetric cyclopropanation under phase transfer catalysis conditions (Lou, Cunière, Su, & Hobson, 2013).

Organic and Medicinal Chemistry

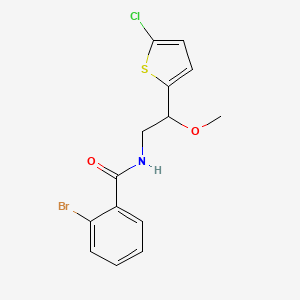

In organic and medicinal chemistry, sulfonamide derivatives are valuable for their biological activity. For example, Boztaş et al. (2019) synthesized bromophenol derivatives with cyclopropane moiety, exhibiting effective inhibition of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These compounds have potential applications in treating neurological disorders like Alzheimer's and Parkinson's diseases (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Radiopharmaceutical Development

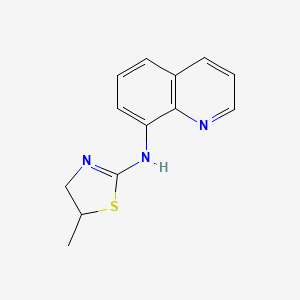

In the development of radiopharmaceuticals, tertiary sulfonamide nitrogen-to-metal bonds of normal length have been identified in fac-[Re(CO)3(N(SO2R)dien)]PF6 complexes, which hold potential for bioconjugate applications. Such complexes could be utilized in targeting moieties for radiopharmaceutical development, highlighting the role of sulfonamides in creating more effective diagnostic and therapeutic agents (Abhayawardhana, Marzilli, Fronczek, & Marzilli, 2014).

Bioconversion and Drug Metabolism

Furthermore, biocatalysis has been applied to drug metabolism studies, specifically in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems. This approach aids in the synthesis of metabolites in sufficient quantities for structural characterization, providing valuable insights into drug metabolism and facilitating the development of safer and more effective drugs (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Safety And Hazards

This would involve a discussion of any risks associated with handling or using the compound, including toxicity information and recommended safety precautions.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s properties or mechanism of action.

Eigenschaften

IUPAC Name |

(1R,2R)-2-methylcyclopropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-3-2-4(3)8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)/t3-,4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCUZNHLNABPKP-QWWZWVQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2588611.png)

carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2588615.png)

![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)

![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)

![5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588622.png)

![2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2588623.png)

![3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2588626.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2588628.png)